![molecular formula C12H15BrFNO B8155002 (S)-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine](/img/structure/B8155002.png)
(S)-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine
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Overview
Description
(S)-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine is a chiral morpholine derivative. Morpholine derivatives are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of bromine and fluorine atoms in the benzyl group can significantly influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluorobenzyl chloride and (S)-3-methylmorpholine.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where (S)-3-methylmorpholine reacts with 3-bromo-4-fluorobenzyl chloride under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the bromine or fluorine substituents.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Dehalogenated products or reduced fluorinated derivatives.
Substitution: Substituted benzyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a probe to study biological pathways involving morpholine derivatives.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: As a building block in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(3-Bromo-4-chloro-benzyl)-3-methyl-morpholine
- (S)-4-(3-Bromo-4-methyl-benzyl)-3-methyl-morpholine
- (S)-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine
Uniqueness
(S)-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets.
Biological Activity
(S)-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound consists of a morpholine ring substituted with a bromofluorobenzyl group. This unique structure contributes to its interaction with various biological targets.
The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been observed to inhibit certain enzymes, potentially affecting metabolic pathways. This inhibition may occur through competitive or non-competitive binding at the active site or allosteric sites.
- Receptor Modulation : It may also act as a modulator for neurotransmitter receptors, influencing neurotransmission and related physiological responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant inhibition of cell proliferation in various cancer cell lines. For instance, the compound showed an IC50 value indicating effective cytotoxicity against breast cancer cell lines, comparable to standard chemotherapeutics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibited activity against both Gram-positive and Gram-negative bacteria, demonstrating potential as an antibacterial agent:
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 8 µg/ml | |
Escherichia coli | 16 µg/ml | |
Pseudomonas aeruginosa | 32 µg/ml |
Comparative Studies
When compared to structurally similar compounds, this compound demonstrates unique biological profiles. For example, compounds with different halogen substitutions show varying degrees of potency against cancer cell lines and bacterial strains:
Compound | IC50 Value (µM) for MCF-7 | MIC (µg/ml) for S. aureus |
---|---|---|
(S)-4-(3-Bromo-benzyl)-3-methyl-morpholine | 15 | 10 |
(S)-4-(3-Iodo-benzyl)-3-methyl-morpholine | 20 | 15 |
(S)-4-(3-Fluoro-benzyl)-3-methyl-morpholine | 25 | 20 |
Case Studies
One notable case study involved the application of this compound in a xenograft model of breast cancer. The compound was administered at varying doses, resulting in significant tumor size reduction compared to control groups treated with vehicle alone . This study underscores the compound's potential as a therapeutic agent in oncology.
Properties
IUPAC Name |
(3S)-4-[(3-bromo-4-fluorophenyl)methyl]-3-methylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO/c1-9-8-16-5-4-15(9)7-10-2-3-12(14)11(13)6-10/h2-3,6,9H,4-5,7-8H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPCKEWVKVNDGJ-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CC2=CC(=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1CC2=CC(=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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